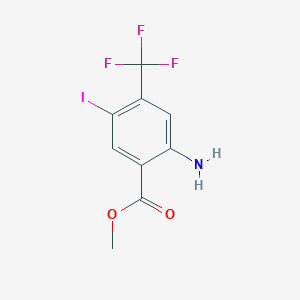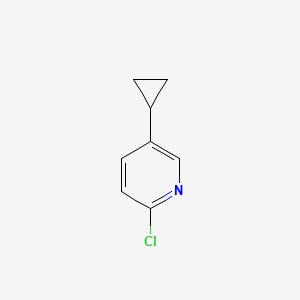
2-氯-5-环丙基吡啶
描述
2-Chloro-5-cyclopropylpyridine is a chemical compound with the molecular formula C8H8ClN . It is used in various chemical reactions and has a molecular weight of 153.61 .
Synthesis Analysis
The synthesis of 2-Chloro-5-cyclopropylpyridine involves several steps. One method involves the reaction of 2-amino-5-cyclopropylpyridine with organic nitrites in the presence of copper (II) halides . The reaction mixture is heated at 100°C for 1 hour. The mixture is then concentrated and purified by column chromatography over silica gel .Molecular Structure Analysis
The molecular structure of 2-Chloro-5-cyclopropylpyridine consists of a pyridine ring substituted with a chlorine atom at the 2nd position and a cyclopropyl group at the 5th position . It contains a total of 19 bonds, including 11 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 three-membered ring, and 1 six-membered ring .Chemical Reactions Analysis
2-Chloro-5-cyclopropylpyridine can undergo various chemical reactions. For instance, it can react with tetrakis (triphenylphosphine) palladium (0) and caesium carbonate in 1,4-dioxane at temperatures between 20 - 100℃ . It can also react with 4-bromophenol and caesium carbonate in NMP at 190℃ .Physical And Chemical Properties Analysis
2-Chloro-5-cyclopropylpyridine is a liquid at room temperature . It should be stored in an inert atmosphere at temperatures between 2-8°C .科学研究应用
Electroluminescent Properties in Platinum(II) Complexes
2-Chloro-5-cyclopropylpyridine has been utilized in the synthesis of mono-cyclometalated Pt(II) complexes, which exhibit unique electroluminescent properties. These complexes, featuring 2-Chloro-5-cyclopropylpyridine derivatives, show potential in advanced materials science, particularly in the development of new electroluminescent devices (Ionkin, Marshall, & Wang, 2005).
Synthesis of Bromocyclopropylpyridines
The compound has been integral in the synthesis of bromocyclopropylpyridines via the Sandmeyer reaction. This method demonstrates its significance in creating building blocks for various chemical syntheses, showcasing its versatility in organic chemistry (Striela et al., 2017).
Nucleophilic Substitution Reactions
2-Chloro-5-cyclopropylpyridine has been studied for its reactivity in nucleophilic substitution reactions, particularly in the formation of 2-aminopyridines and related compounds. This reactivity profile underscores its role in synthesizing various heterocyclic compounds, a crucial aspect of medicinal chemistry and pesticide development (Bomika et al., 1976).
Purification and Separation Studies
Significant research has been conducted on the purification and separation of 2-Chloro-5-trichloromethylpyridine, a related compound, highlighting the importance of purification techniques in the industrial preparation of pyridine derivatives (Su Li, 2005).
Innovative Production Techniques
Molecular Structure and Conformation Analysis
Studies on the molecular structure and conformation of cyclopropylpyridines, including 2-cyclopropylpyridine, provide insight into the molecular behavior of 2-Chloro-5-cyclopropylpyridine. Such studies are crucial for understanding the chemical and physical properties of these compounds (Trætteberg, Rauch, & Meijere, 2005).
Biotransformation Studies
Research on the biotransformation of 2-chloro-3-cyanopyridine to 2-chloronicotinic acid by Rhodococcus erythropolis highlights the biological applications of similar pyridine derivatives. Such studies open avenues for biotechnological applications, including the synthesis of pharmaceuticals and agrochemicals (Jin et al., 2011).
安全和危害
2-Chloro-5-cyclopropylpyridine is considered hazardous. It has been assigned the GHS07 pictogram, and its hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H320 (Causes eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding inhalation, ingestion, and contact with skin and eyes .
Relevant Papers Several papers have been published on the synthesis and reactions of 2-Chloro-5-cyclopropylpyridine . These papers provide valuable insights into the properties and potential applications of this compound .
属性
IUPAC Name |
2-chloro-5-cyclopropylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClN/c9-8-4-3-7(5-10-8)6-1-2-6/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOUPEUGFZZDECQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CN=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20679095 | |
| Record name | 2-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-cyclopropylpyridine | |
CAS RN |
1042986-18-4 | |
| Record name | 2-Chloro-5-cyclopropylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20679095 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[2-(4-Pentenyloxy)ethyl]piperidine hydrochloride](/img/structure/B1453066.png)

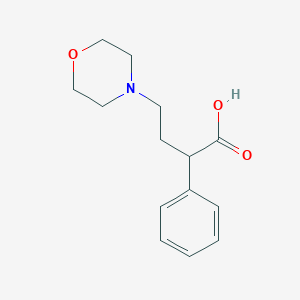
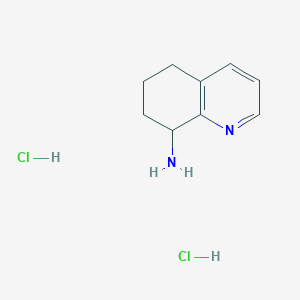
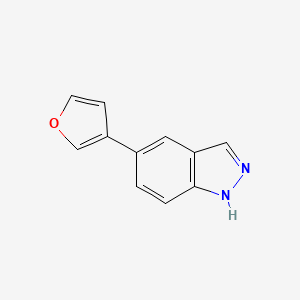
![2-[4-(6-Chloro-2-pyrazinyl)-1-piperazinyl]-1-ethanol](/img/structure/B1453073.png)
![2-[(6-Chloro-4-pyrimidinyl)amino]-2-methyl-1-propanol](/img/structure/B1453075.png)
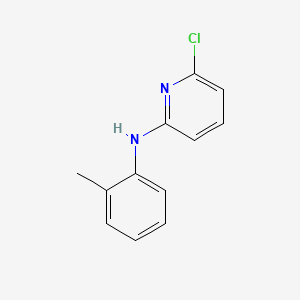
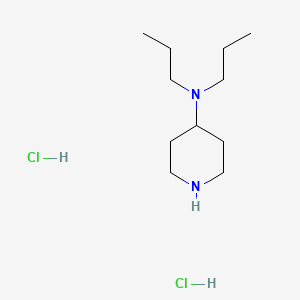
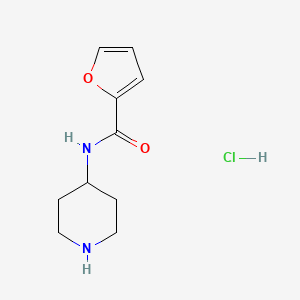
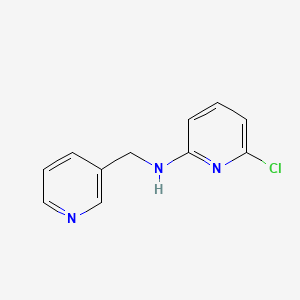
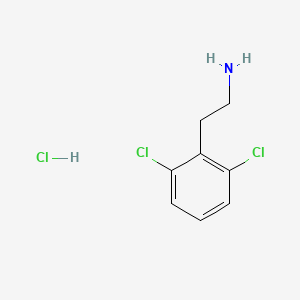
![5-Chloro-8-iodoimidazo[1,2-a]pyridine](/img/structure/B1453088.png)
